4’-(tert-Butyl)propiophenone is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.28. It is a clear liquid that can range in color from colorless to light orange to yellow.
Synthesis Analysis
4’-(tert-Butyl)propiophenone can be synthesized by reacting tert-butylbenzene with anhydrous aluminum trichloride and petroleum ether.
Molecular Structure Analysis
The molecular structure of 4’-(tert-Butyl)propiophenone consists of a propiophenone group attached to a tert-butyl group. The InChI Key for this compound is AQNYEAINONORRY-UHFFFAOYSA-N.
Chemical Reactions Analysis
As a phenol, 4’-(tert-Butyl)propiophenone can undergo a variety of chemical reactions, including esterification, oxidation, and substitution. It can also be chlorinated in the meta position.
Physical And Chemical Properties Analysis
4’-(tert-Butyl)propiophenone has a boiling point of 162 °C at 5mmHg and a density of 0.96. Its refractive index ranges from 1.5160 to 1.5190.
Mechanism of Action
Initiation: The generated free radicals react with monomers, such as acrylates or methacrylates, initiating chain-growth polymerization and leading to the curing of the UV-curable formulation. [, ]
Physical and Chemical Properties Analysis
UV absorption: 4'-(tert-Butyl)propiophenone exhibits strong absorption in the UV region, particularly around 254 nm, which enables its use as a photoinitiator. [, ]
Applications
UV-Curable Inks and Coatings: 4'-(tert-Butyl)propiophenone is primarily employed as a photoinitiator in UV-curable inks, coatings, and adhesives due to its efficient free radical generation upon UV exposure. [, , ] These formulations find applications in various industries, including:
Printing: Inks for high-speed printing applications, such as flexography, screen printing, and inkjet printing. []
Coatings: Protective and decorative coatings for various substrates, including paper, wood, metal, and plastics. []
Future Directions
Development of novel UV-curable formulations: Exploring new combinations of monomers, oligomers, and additives to achieve enhanced performance characteristics, such as faster curing times, improved adhesion, and higher gloss. [, ]
Compound Description: BPMP is an enol compound with a β-diketone structure. It exhibits a powder second-order harmonic generation (SHG) efficiency ten times that of urea .
1-(4-tert-butylphenyl)-3-phenylpropanes
Compound Description: This group of compounds consists of 1-(4-tert-butylphenyl)-3-phenylpropanes with a methyl substituent on one of the arene rings. These compounds were studied for their gas-phase protonolysis reactions, which lead to competing losses of isobutane and isobutene .
Tris(O-4-tert-butylphenyl)thiophosphate
Compound Description: This compound is characterized by a central phosphorus atom bonded to three O-4-tert-butylphenyl groups and one sulfur atom in a distorted tetrahedral geometry .
Compound Description: BC is a stable amine compound designed as an alternative to the less stable "Magic Blue" oxidant. It exhibits an oxidation potential (Eox1) of 0.78 V vs. Fc/Fc+ and has a maximum absorption wavelength (λmax) of 805 nm in its cation radical form (BC+˙) .
Compound Description: This compound is a chemical light protection filter used in cosmetic and dermatological preparations to protect against ultraviolet radiation .
2,4-di-tert-butyl phenol
Compound Description: This compound was found as a migrant in baby bottles made of polypropylene during migration testing under hot fill conditions. It was detected in 90% of the bottles analyzed, with levels up to 400 μg/kg−1 .
Compound Description: AO-13 is an antioxidant used to stabilize polypropylene pipes used for transporting liquid media. It degrades by quenching macroradicals generated during polymer oxidation .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent, reversible activator of AMP-activated protein kinase (AMPK) (EC50 = 0.8 μM). Directly activates native rat AMPK by mimicking the effects of AMP - it activates AMPK both allosterically and by inhibiting dephosphorylation of AMPK. Shown to inhibit Na+-K+-ATPase at higher concentrations (IC50 = 57 μM). Inhibits differentiation of adipocytes. A-769662 is a small molecule thienopyridone that activates AMPK directly in cell-free assays (EC50 = 116 nM) and intact cells by allosterically activating AMPK and inhibiting its dephosphorylation on Thr172.1,2 A-769662 specifically activates β1 subunit-containing AMPK heterotrimers, and its effects are independent of kinases upstream of AMPK. A-769662 has been used to stimulate CYP450-mediated fatty acid oxidation, inhibit adipocyte differentiation, explore glucose uptake in skeletal muscle, and promote endothelial cell survival during metabolic stress. A novel small molecule activator of AMP-activated protein kinase (AMPK) Cell-permeable. A potent AMPK activator. Directly stimulates partially purified rat liver AMPK (EC50 = 0.8uM) and inhibits fatty acid synthesis in primary rat hepatocytes (IC50 = 3.2uM). A-769662 is a potent, reversible AMP-activated protein kinase (AMPK) activator with an EC50 of 0.8 μM.A-769662 displays selectivity towards β1 subunit-containing heterotrimers.
DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor DS-7423 inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.
LY2090314 is potent and selective inhibitor of glycogen synthase kinase 3 (GSK3) with IC50 values of 1.5 and 0.9 nM for human recombinant GSK3α and GSK3β, respectively. It has >10-fold selectivity for GSK3 over a panel of 40 kinases at a concentration of 20 μM. LY2090314 induces time-dependent stabilization of β-catenin total protein and activates Wnt signaling in vitro. It has potent antiproliferative activity in BRAF wild-type/NRAS mutant and BRAF mutant melanoma cell lines (IC50s = 6.0-11.8 nM) but has limited to no activity in non-melanoma cell lines with (IC50s = 430 to >20,000 nM). Knockdown of β-catenin in A375 and M14 melanoma cells induces LY2090314 resistance in vitro, indicating that LY2090314-induced cell death is dependent upon Wnt activation. In vivo, LY2090314 reduces tumor volume in a murine A375 melanoma xenograft model as a single agent and synergizes with decabarzine for a greater antitumor effect. Formulations containing LY2090314 are under clinical investigation for the treatment of advanced solid tumors. LY2090314 is a potent inhibitor of glycogen synthase kinase-3 (GSK-3) which plays an important role in many pathways, including initiation of protein synthesis, cell proliferation, cell differentiation, and apoptosis. Pre-clinically LY2090314 i stabilizes β-catenin and enhances the efficacy of platinum based regimens.
Potent, highly selective aminopyrimidine GSK3 inhibitor (IC50 values are 6.7 and 10 nM at GSK3β and GSK3α, respectively). Exhibits >500-fold selectivity for GSK3 against 20 closely related protein kinases and >800-fold selectivity for 23 additional enzymes and 22 receptors. Promotes self-renewal of mouse and human ESC due to β-catenin and c-Myc protein level stabilization. Commonly used in multiple stages of organoid generation. Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase that plays a key inhibitory role in both the insulin and Wnt signaling pathways. CHIR99021 is an aminopyrimidine derivative that inhibits GSK3α and GSK3β with IC50 values of 10 and 6.7 nM, respectively. When tested against twenty different protein kinases, this inhibitor shows greater than 500-fold selectivity for GSK3.3 CHIR99021 activates glycogen synthesis in CHO-IR cells (EC50 = 0.8 μM) and in isolated type 1 diabetic rat skeletal muscle. A single oral dose (30 mg/kg) of CHIR99021 enhances in vivo glucose metabolism in a rodent model of type 2 diabetes. CHIR99021 has also been shown to induce the reprogramming of murine and human somatic cells into stem cells. A potent and highly selective inhibitor of glycogen synthase kinase-3beta (GSK-3b) (IC50 = 6.7nM). CHIR99021 has been shown to allow for long-term expansion of murine embryonic stem cells in a chemically-defined medium in conjunction with MEK/MAPK inhibitor PD184352 and fibroblast growth factor receptor (FGFR) inhibitor SU5402. CHIR 99021 is a member of the class of aminopyrimidines that is 2-aminopyrimidine substituted at positions N2, 5 and 6 by (5-cyanopyridin-2-yl)ethyl, 4-methylimidazol-2-yl and 2,4-dichlorophenyl groups respectively. It has a role as an EC 2.7. 1.26 (tau-protein kinase) inhibitor. It is a member of imidazoles, a dichlorobenzene, an aminopyrimidine, an aminopyridine, a cyanopyridine, a secondary amino compound and a diamine.
GDC-0980 is a potent inhibitor of class I phosphatidylinositol 3-kinase (PI3K) isoforms, with IC50 values of 5, 27, 7, and 14 nM for PI3Kα, β, δ, and γ, respectively, in cell-free assays. It also inhibits mTOR (Ki = 17 nM) but is inactive against a large panel of additional kinases. GDC-0980 induces cell cycle arrest or apoptosis in a range of cancer cell lines. It is effective in vivo, suppressing the growth of a number of tumor xenografts in mice and enhancing the antitumor activity of docetaxel in mice. A selective, dual PI3 Kinase and mTOR Kinase inhibitor A potent, selective dual inhibitor of class I PI3K and mTOR kinaseReferences:1. A. J. Wangner, et al, Mol Cancer Ther, Dec. 2009, Vol 8, Issue 12, Suppl. 12. D. P. Sutherlin, et al., Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer, J. Med. Chem., 2011, 54, pp 7579–7587 Apitolisib is an orally available agent targeting phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. Apitolisib inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition of cancer cells overexpressing PI3K/mTOR. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion. Apitolisib has been used in trials studying the treatment of Solid Cancers, Breast Cancer, Prostate Cancer, Renal Cell Carcinoma, and Endometrial Carcinoma, among others.
GNE-493 is a dual inhibitor of PI3K and mammalian target of rapamycin (mTOR; IC50s = 3.4, 12, 16, 16, and 32 nM for PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR, respectively). It inhibits proliferation of PC3 and MCF-7.1 cells with IC50 values of 330 and 180 nM, respectively. GNE-493 (10 mg/kg per day) reduces tumor volume in PC3 and MCF-7.1 mouse xenograft models, which are PTEN negative or PI3Kα activating mutation positive, respectively. It also decreases relative levels of phosphorylated Akt, PRAS40, and S6RP in tumor tissue in the MCF-7.1 mouse xenograft model. GNE-493 is potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitor with potential anticancer activity.